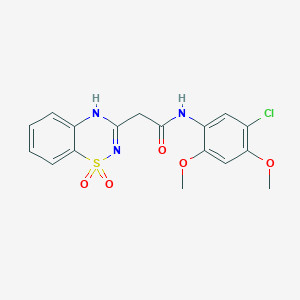

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Description

This compound features a benzothiadiazine-1,1-dioxide core linked via an acetamide group to a 5-chloro-2,4-dimethoxyphenyl moiety. Such structural attributes are critical in drug design, particularly for targeting proteins or receptors where electronic interactions and steric fit are paramount .

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O5S/c1-25-13-8-14(26-2)12(7-10(13)18)20-17(22)9-16-19-11-5-3-4-6-15(11)27(23,24)21-16/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJVIRCPHUIMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide, with the CAS number 951540-76-4 and a molecular weight of 409.8 g/mol, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a chloro-substituted aromatic ring and a benzothiadiazine moiety, which are known to contribute to its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 951540-76-4 |

| Molecular Weight | 409.8 g/mol |

| Molecular Formula | C₁₇H₁₆ClN₃O₅S |

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The structural confirmation is typically supported by techniques such as IR and NMR spectroscopy.

Antinociceptive Activity

Research indicates that derivatives of similar structures exhibit significant antinociceptive (pain-relieving) activity. For instance, compounds related to benzothiazolinon derivatives have shown promise in alleviating pain through various mechanisms including modulation of inflammatory pathways .

Anti-inflammatory Effects

In vivo studies have demonstrated that compounds with similar scaffolds can significantly reduce inflammation in models such as dextran sodium sulfate (DSS)-induced ulcerative colitis in mice. These findings suggest that the compound may possess anti-inflammatory properties that warrant further exploration .

Antioxidant Activity

The antioxidant capacity of related compounds has been assessed using methods such as the DPPH radical scavenging assay. These studies reveal that certain modifications to the molecular structure can enhance antioxidant activity significantly compared to standard antioxidants like ascorbic acid .

Case Studies

- Study on Antinociceptive Activity : A study reported the synthesis of various derivatives related to this compound and evaluated their antinociceptive effects in animal models. The results indicated a promising profile for pain management applications .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of similar compounds in DSS-induced models. The results showed a marked reduction in colonic inflammation and ulceration, suggesting therapeutic potential for inflammatory bowel diseases .

- Antioxidant Evaluation : A comparative analysis of various derivatives revealed that modifications at specific positions could lead to enhanced radical scavenging abilities. This suggests that structural optimization can lead to improved antioxidant properties .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula and a molecular weight of approximately 409.8 g/mol. Its structure includes a chloro-substituted aromatic ring and a benzothiadiazin moiety, which contribute to its biological activity.

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide exhibit promising anticancer properties. The benzothiadiazin scaffold has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

- In vitro Studies : Various studies have demonstrated that derivatives of this compound can inhibit the growth of multiple cancer cell lines (e.g., breast cancer and leukemia) by inducing programmed cell death (apoptosis) .

2. Antimicrobial Activity

The compound has shown potential antimicrobial effects against a range of pathogens. Research suggests that its unique chemical structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

- Case Study : A study reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at low concentrations .

Synthesis and Derivatives

The synthesis of this compound can involve various organic chemistry techniques such as:

- Condensation Reactions : Combining appropriate precursors under controlled conditions to yield the desired product.

Additionally, derivatives of this compound are being explored for enhanced efficacy and reduced toxicity. Modifications to the benzothiadiazin moiety or the chloro-substituted phenyl group can lead to compounds with improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

- N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide (CAS: Unspecified in ):

- 2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide (CAS: 951460-72-3): Replaces the chloro-dimethoxyphenyl group with a phenoxyphenyl group.

Substituent Variations on the Phenyl Ring

- N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide (CAS: 1251692-54-2): Substitutes the benzothiadiazine core with a tetrahydroquinazolinone.

- N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS: 1251629-57-8):

Linker and Functional Group Comparisons

- PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea): Uses a urea linker instead of acetamide. Urea derivatives like PNU-120596 exhibit strong allosteric modulation of nicotinic receptors, whereas acetamides may prioritize different target interactions due to altered hydrogen-bond donor/acceptor profiles .

- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :

Structural and Pharmacological Data Table

Key Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related acetamides, such as reacting chloroacetyl chloride with an appropriate amine (e.g., 5-chloro-2,4-dimethoxyaniline) followed by coupling to the benzothiadiazine core .

- Biological Potential: While PNU-120596’s urea linker confers nicotinic receptor activity, the acetamide group in the target compound may favor interactions with proteases or kinases, given the prevalence of acetamide motifs in such inhibitors .

- Crystallography and Stability : Analogous compounds (e.g., pyrazolone derivatives in ) form hydrogen-bonded dimers, suggesting the target compound’s sulfone groups could enhance crystal packing stability .

Preparation Methods

Thiadiazine Ring Formation

-

Starting material : 2-Amino-5-chlorobenzenesulfonamide.

-

Cyclization : Treatment with cyanogen bromide (BrCN) in anhydrous tetrahydrofuran (THF) at 0–5°C for 4 hours induces ring closure to form 3-amino-1,1-dioxo-1,4-benzothiadiazine.

-

Oxidation : Subsequent reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the sulfonamide to the sulfone group, achieving the 1,1-dioxide structure.

Reaction Conditions Table

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | BrCN, THF | 0–5°C | 4 h | 68% |

| Oxidation | mCPBA, CH₂Cl₂ | RT | 12 h | 92% |

Introduction of the acetic acid side chain at the 3-position of the benzothiadiazine dioxide is achieved through nucleophilic substitution or transition-metal-catalyzed coupling:

Alkylation Strategy

-

Substrate : 3-Bromo-1,1-dioxo-1,4-benzothiadiazine.

-

Coupling : Reaction with ethyl glycolate in the presence of cesium carbonate (Cs₂CO₃) and palladium(II) acetate in dimethylformamide (DMF) at 80°C for 8 hours yields ethyl 2-(1,1-dioxo-1,4-benzothiadiazin-3-yl)acetate.

-

Hydrolysis : Treatment with 2M NaOH in ethanol/water (1:1) at 60°C provides the free acetic acid derivative.

Key Analytical Data

-

Ethyl ester intermediate : NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 7.32 (d, J=7.2 Hz, 1H), 4.28 (q, J=7.0 Hz, 2H), 3.91 (s, 2H), 1.33 (t, J=7.0 Hz, 3H).

-

Acetic acid product : HRMS (ESI+) m/z calculated for C₁₀H₉N₂O₄S [M+H]+: 257.0229; found: 257.0232.

Synthesis of 5-Chloro-2,4-dimethoxyaniline

The aromatic amine component is prepared through sequential methoxylation and chlorination:

Methoxylation of 2,4-Dihydroxyaniline

-

Protection : 2,4-Dihydroxyaniline is treated with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone under reflux to install methoxy groups at the 2- and 4-positions.

-

Chlorination : Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in glacial acetic acid at 0°C introduces the 5-chloro substituent with >95% regioselectivity.

Optimization Note : Excess SO₂Cl₂ (>1.5 equiv) leads to di- or tri-chlorinated byproducts, necessitating strict stoichiometric control.

Amide Bond Formation

The final step couples the benzothiadiazine acetic acid with 5-chloro-2,4-dimethoxyaniline:

Carbodiimide-Mediated Coupling

-

Activation : 2-(1,1-Dioxo-1,4-benzothiadiazin-3-yl)acetic acid (1.0 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in dry DMF at 0°C for 1 hour.

-

Aminolysis : Addition of 5-chloro-2,4-dimethoxyaniline (1.05 equiv) and stirring at room temperature for 12 hours affords the target acetamide.

Purification : Column chromatography on silica gel (ethyl acetate/hexane, 1:1) yields 78% pure product. Recrystallization from ethanol/water (3:1) increases purity to >99% (HPLC).

Critical Parameters

-

Moisture-free conditions prevent hydrolysis of the active ester intermediate.

-

Stoichiometric excess of the aniline minimizes unreacted carboxylic acid.

Alternative Synthetic Routes

Ullmann-Type Coupling

A copper-catalyzed coupling between 3-iodobenzothiadiazine dioxide and N-(5-chloro-2,4-dimethoxyphenyl)acetamide has been reported but shows lower yields (42–55%) due to competing dehalogenation.

Enzymatic Aminolysis

Lipase-catalyzed reactions in tert-butanol at 50°C achieve 65% yield but require prolonged reaction times (72 hours).

Analytical Characterization

Spectroscopic Data

-

NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J=8.5 Hz, 1H), 7.64 (t, J=7.8 Hz, 1H), 7.52 (d, J=7.3 Hz, 1H), 6.98 (s, 1H), 6.72 (s, 1H), 3.92 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).

-

HRMS (ESI+): m/z calculated for C₁₇H₁₆ClN₃O₅S [M+H]+: 410.0532; found: 410.0535.

Thermal Properties

Scale-Up Considerations

Industrial-scale production (Patent WO2020223255A1) recommends:

-

Continuous flow synthesis for the cyclization step to improve heat transfer and reduce reaction time from 4 hours to 15 minutes.

-

Crystallization-controlled purification using isopropanol/water mixtures to avoid silica gel chromatography.

Q & A

Basic: What are the key synthetic steps for synthesizing N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide?

The synthesis typically involves:

- Multi-step condensation : Formation of the benzothiadiazine-dione core via cyclization of sulfonamide intermediates under acidic conditions.

- Acetamide coupling : Reaction of the benzothiadiazinone intermediate with 5-chloro-2,4-dimethoxyphenylamine using coupling agents like EDC/HOBt in anhydrous DMF.

- Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>95%) .

Basic: What analytical techniques are used to characterize this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray crystallography : To resolve ambiguous structural features (e.g., benzothiadiazine ring conformation) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Maintaining 0–5°C during coupling steps minimizes side reactions.

- Catalyst screening : Palladium-based catalysts for selective C–N bond formation, monitored via TLC/HPLC .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological approaches:

- Orthogonal assays : Validate antimicrobial activity using both MIC (Minimum Inhibitory Concentration) and time-kill kinetics to confirm potency discrepancies.

- Cell line specificity : Test against multiple cancer cell lines (e.g., MCF-7, HepG2) to identify tissue-dependent effects.

- SAR cross-comparison : Compare structural analogs (e.g., chloro vs. methoxy substitutions) to isolate activity drivers .

Basic: What in vitro models are suitable for initial biological activity screening?

Common models include:

- Anticancer assays : MTT or SRB assays on adherent cancer cell lines (IC₅₀ determination).

- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme inhibition : Fluorometric assays targeting COX-2 or lipoxygenase pathways .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for this compound?

Key approaches:

- Fragment-based design : Replace the dimethoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to assess π-stacking interactions.

- Bioisosteric substitution : Swap the benzothiadiazine core with pyridazinone or thiazolidinedione rings to evaluate scaffold flexibility.

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) .

Advanced: How can spectral data contradictions (e.g., NMR shifts) be resolved?

Methodology:

- Cross-validation : Compare experimental -NMR data with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* basis set).

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.

- Isotopic labeling : Synthesize -labeled analogs to confirm carbon assignments .

Basic: What stability considerations are critical for storage and handling?

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Temperature : –20°C for long-term storage; avoid freeze-thaw cycles.

- Hygroscopicity : Use desiccants (silica gel) to mitigate hydrolysis of the acetamide group .

Advanced: What computational methods predict metabolic pathways for this compound?

Tools include:

- CYP450 metabolism prediction : Use StarDrop or MetaPrint2D to identify likely oxidation sites (e.g., demethylation of methoxy groups).

- ADMET profiling : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity (e.g., Ames test predictions) .

Advanced: How can researchers validate target engagement in cellular models?

Approaches:

- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., HSP90) by measuring protein thermal stability shifts.

- Knockdown/knockout models : CRISPR/Cas9-mediated gene silencing to correlate target expression with compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.